molecular formula C7H14N2O3S B1674967 L-Methionylglycine CAS No. 14486-03-4

L-Methionylglycine

Cat. No.: B1674967
CAS No.: 14486-03-4
M. Wt: 206.27 g/mol
InChI Key: QXOHLNCNYLGICT-UHFFFAOYSA-N
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Description

L-Methionylglycine is a derivative of the amino acid Glycine . It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .


Synthesis Analysis

The synthesis of this compound has been characterized structurally by means of solid-state linear polarized IR (IR-LD) spectroscopy of oriented samples as colloidal suspension in nematic liquid crystal . Quantum chemical ab initio calculations and vibrational analysis support the experimental data .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using solid-state linear polarized IR (IR-LD) spectroscopy . The experimental and theoretical data of hydrochloride salt were compared with analogous data of the neutral dipeptide to explain the role of intermolecular hydrogen bonding on the conformational behavior and spectroscopic properties of the compound .


Chemical Reactions Analysis

The hydrolysis of the amide bond in L-Methionine-containing dipeptides in the presence of dinuclear Palladium (II) complexes with Benzodiazines bridging ligands has been studied .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.26 and its formula is C7H14N2O3S . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Methionine Metabolism and Protein Synthesis

Research indicates L-Methionylglycine's involvement in methionine metabolism and protein synthesis. A study by Cheng et al. (1971) explored the uptake mechanisms of dipeptides, including this compound, in rat small intestine, highlighting the energy-dependent nature of peptide uptake and suggesting dual modes of amino acid absorption from oligopeptides (Cheng, B., Navab, F., Lis, M., Miller, T. N., & Matthews, D., 1971). Similarly, Dekker et al. (1949) discussed the synthesis of methionine peptides and their cleavage by proteolytic enzymes, noting the potential for studying metabolic reactions involving methionine in peptide linkage (Dekker, C., Taylor, S. P., & Fruton, J., 1949).

Methionine in Nutrient Metabolism and Plant Physiology

Frontiera et al. (1994) detailed the regulation of methionine metabolism, emphasizing the biochemical pathways influenced by dietary methionine and its role in maintaining homeostasis under varying nutritional conditions (Frontiera, M., Stabler, S., Kolhouse, J.F., & Allen, R., 1994). Akram et al. (2020) investigated the exogenous application of L-Methionine on bitter gourd under drought conditions, illustrating how L-Methionine can mitigate stress-induced physiological changes and improve plant growth (Akram, N., Umm-E-Hani, Ashraf, M., Ashraf, M., & Sadiq, M., 2020).

Protein Labeling and Biochemical Studies

Beatty and Tirrell (2008) discussed the use of methionine analogs for selective protein labeling in cellular studies, showcasing the utility of this compound and its analogs in probing cellular processes and protein dynamics (Beatty, K., & Tirrell, D., 2008). This is complemented by work from Wang et al. (2008), who examined the processing of N-terminal unnatural amino acids in proteins, shedding light on the engineering possibilities for recombinant proteins using this compound derivatives (Wang, A.A., Nairn, N. W., Johnson, R. S., Tirrell, D., & Grabstein, K., 2008).

Mechanism of Action

Target of Action

L-Methionylglycine is a dipeptide consisting of the amino acids methionine and glycine . It is often studied for its potential role in biochemical processes and protein synthesis . This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .

Mode of Action

It is a chelating agent for heavy metals . The mechanism of the possible anti-hepatotoxic activity of L-methionine is thought to be related to the metabolism of high doses of acetaminophen in the liver leading to decreased levels of hepatic glutathione and increased oxidative stress . L-methionine is a precursor to L-cysteine .

Biochemical Pathways

The methionine cycle, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

A study on the absorption of l-methionine and this compound by isolated sheep ruminal and omasal epithelial tissue showed that the absorption of these compounds was linearly dependent on initial substrate concentration and time . More L-methionine and this compound were transferred across omasal than across ruminal epithelia .

Result of Action

Given that it contains methionine, it may contribute to protein synthesis and other biochemical processes in the body .

Action Environment

The study mentioned earlier suggests that the absorption of l-methionine and this compound can be influenced by the type of tissue they interact with

Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOHLNCNYLGICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864512
Record name Methionylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7403-12-5, 14486-03-4
Record name NSC400385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC88865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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